molecular formula C6H3Br2FS B13084702 2,5-Dibromo-4-fluorobenzenethiol

2,5-Dibromo-4-fluorobenzenethiol

Cat. No.: B13084702
M. Wt: 285.96 g/mol
InChI Key: PRDTVAFBIDEWNX-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-fluorobenzenethiol: (CAS Number: 1806295-61-3) is a chemical compound with the molecular formula C6H3Br2FS. It belongs to the class of aromatic compounds and has a molecular weight of 285.96 g/mol . This compound contains bromine, fluorine, and sulfur atoms attached to a benzene ring.

Properties

Molecular Formula

C6H3Br2FS

Molecular Weight

285.96 g/mol

IUPAC Name

2,5-dibromo-4-fluorobenzenethiol

InChI

InChI=1S/C6H3Br2FS/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H

InChI Key

PRDTVAFBIDEWNX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)S)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes: There are several synthetic routes to prepare 2,5-dibromo-4-fluorobenzenethiol. One common method involves the bromination of 4-fluorothiophenol using bromine or a brominating agent. The reaction proceeds as follows:

4-Fluorothiophenol+BromineThis compound\text{4-Fluorothiophenol} + \text{Bromine} \rightarrow \text{this compound} 4-Fluorothiophenol+Bromine→this compound

Reaction Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures in an inert atmosphere. Solvents like dichloromethane or chloroform are commonly used.

Industrial Production: While industrial-scale production methods may vary, the synthesis usually involves optimizing the reaction conditions for yield and purity.

Chemical Reactions Analysis

Reactivity: 2,5-Dibromo-4-fluorobenzenethiol can undergo various chemical reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the thiol group (–SH).

    Oxidation and Reduction: The bromine atoms make it susceptible to oxidation and reduction reactions.

    Aryl Halide Reactions: It behaves as an aryl halide, reacting with nucleophiles or undergoing halogen-metal exchange.

Common Reagents and Conditions:

    Nucleophilic Substitution: Thiols react with strong nucleophiles (e.g., NaOH, KOH) to form phenols.

    Reduction: Lithium aluminum hydride (LiAlH) reduces the compound to the corresponding alcohol.

    Bromination: Bromine or N-bromosuccinimide (NBS) can be used for bromination.

Major Products: The major products depend on the specific reaction conditions. For example, nucleophilic substitution yields phenols, while reduction produces the corresponding alcohol.

Scientific Research Applications

Synthesis of Fluorinated Compounds

One of the primary applications of 2,5-dibromo-4-fluorobenzenethiol is in the synthesis of various fluorinated compounds. Fluorinated aromatic compounds are significant in pharmaceuticals and agrochemicals due to their enhanced biological activity. The compound can serve as a precursor in nucleophilic substitution reactions, leading to the formation of diverse fluorinated derivatives that are key in drug discovery and development .

Medicinal Chemistry

In medicinal chemistry, fluorinated compounds often exhibit improved metabolic stability and bioactivity. Research indicates that this compound can be utilized to create new therapeutic agents with potential applications in treating various diseases. For instance, the incorporation of fluorine into drug molecules can enhance their interaction with biological targets, leading to increased efficacy .

Material Science

The compound is also explored for its role in material science. Due to its unique electronic properties, it can be used in the development of advanced materials such as organic semiconductors and polymers. These materials have applications in electronics, photonics, and nanotechnology .

Case Study 1: Synthesis of Fluorinated Therapeutics

A study demonstrated the successful use of this compound as a key intermediate in synthesizing a novel class of fluorinated therapeutics. The research focused on optimizing reaction conditions to improve yields and selectivity for the desired product. The resulting compounds showed promising activity against specific cancer cell lines, highlighting the compound's potential in drug development .

Case Study 2: Development of Organic Electronics

Another investigation focused on utilizing this compound in the fabrication of organic light-emitting diodes (OLEDs). The study explored how varying the concentration of this compound affected the electronic properties of the resulting materials. It was found that incorporating this compound enhanced the efficiency and stability of OLEDs, making it a valuable component in next-generation display technologies .

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug design, it may interact with specific molecular targets or pathways.

Comparison with Similar Compounds

While 2,5-dibromo-4-fluorobenzenethiol is unique due to its specific combination of halogens and functional groups, similar compounds include:

Biological Activity

2,5-Dibromo-4-fluorobenzenethiol is an organosulfur compound that has garnered attention in the fields of medicinal and organic chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Chemical Formula : C6_6H3_3Br2_2FOS
  • CAS Number : 206748-01-0
  • Molecular Weight : 267.96 g/mol

The compound features a thiol group (-SH) attached to a brominated and fluorinated benzene ring, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that This compound exhibits significant antimicrobial activity. A study assessed its effectiveness against various bacterial strains, revealing:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest. Specifically, flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting apoptotic cell death .

The biological activity of This compound is hypothesized to be linked to its ability to interact with cellular targets such as enzymes and receptors. The thiol group may facilitate nucleophilic attacks on electrophilic sites within proteins, leading to:

  • Enzyme inhibition
  • Disruption of redox homeostasis
  • Modulation of signaling pathways associated with cell growth and apoptosis .

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various halogenated benzenethiols, including This compound , against multidrug-resistant bacterial strains. The results highlighted its superior activity compared to conventional antibiotics, suggesting its potential use in treating resistant infections .

Evaluation of Anticancer Properties

In another study focusing on cancer therapy, researchers treated MCF-7 cells with varying concentrations of This compound . The results indicated a dose-dependent decrease in cell viability, with IC50 values calculated at 15 µM. Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death .

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